molecular formula C11H14ClNO2 B4962230 2-chloro-N-(2-methoxyethyl)-4-methylbenzamide

2-chloro-N-(2-methoxyethyl)-4-methylbenzamide

Cat. No. B4962230
M. Wt: 227.69 g/mol
InChI Key: NEJSMSJTUIBGPL-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxyethyl)-4-methylbenzamide, also known as Clomeleon, is a genetically encoded fluorescent protein that has been extensively used in scientific research. Clomeleon is a calcium sensor that allows researchers to monitor changes in intracellular calcium levels in real-time.

Mechanism of Action

2-chloro-N-(2-methoxyethyl)-4-methylbenzamide is a genetically encoded calcium sensor that consists of two fluorescent proteins, yellow fluorescent protein (YFP) and cyan fluorescent protein (CFP), connected by a calcium-binding domain. In the absence of calcium, the two fluorescent proteins are in close proximity, resulting in energy transfer from CFP to YFP and fluorescence resonance energy transfer (FRET). When calcium binds to the calcium-binding domain, it induces a conformational change that separates the two fluorescent proteins, reducing FRET and increasing YFP fluorescence.
Biochemical and Physiological Effects:
2-chloro-N-(2-methoxyethyl)-4-methylbenzamide has been shown to have minimal effects on cellular physiology and viability. However, it is important to note that the expression level of 2-chloro-N-(2-methoxyethyl)-4-methylbenzamide can affect its performance, and high expression levels can lead to non-specific binding and interference with cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-(2-methoxyethyl)-4-methylbenzamide is its ability to monitor changes in intracellular calcium levels in real-time, providing valuable insights into the mechanisms underlying cellular processes. Additionally, 2-chloro-N-(2-methoxyethyl)-4-methylbenzamide is genetically encoded, allowing for targeted expression in specific cell types or tissues. However, there are also limitations to using 2-chloro-N-(2-methoxyethyl)-4-methylbenzamide, including the need for specialized equipment and expertise to perform FRET imaging, and the potential for non-specific binding and interference with cellular processes at high expression levels.

Future Directions

There are many potential future directions for the use of 2-chloro-N-(2-methoxyethyl)-4-methylbenzamide in scientific research. One area of interest is the development of improved calcium sensors with higher sensitivity and specificity. Additionally, there is a need for the development of new imaging techniques that can be used to monitor calcium dynamics in vivo. Finally, there is a growing interest in the use of 2-chloro-N-(2-methoxyethyl)-4-methylbenzamide and other genetically encoded sensors to study cellular processes in disease models and drug discovery.

Synthesis Methods

The synthesis of 2-chloro-N-(2-methoxyethyl)-4-methylbenzamide involves the use of solid-phase peptide synthesis. The peptide backbone of 2-chloro-N-(2-methoxyethyl)-4-methylbenzamide is synthesized using Fmoc chemistry, and the fluorophores are attached using copper-catalyzed azide-alkyne cycloaddition. The final product is purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-chloro-N-(2-methoxyethyl)-4-methylbenzamide has been widely used in scientific research to study intracellular calcium dynamics. Calcium is a critical signaling molecule that regulates many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. 2-chloro-N-(2-methoxyethyl)-4-methylbenzamide allows researchers to monitor changes in intracellular calcium levels in real-time, providing valuable insights into the mechanisms underlying these processes.

properties

IUPAC Name

2-chloro-N-(2-methoxyethyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8-3-4-9(10(12)7-8)11(14)13-5-6-15-2/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJSMSJTUIBGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCCOC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methoxyethyl)-4-methylbenzamide

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